N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide
Description
Properties
IUPAC Name |
3-bromo-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN4O/c15-12-3-1-2-11(10-12)14(20)16-6-7-18-8-9-19-13(18)4-5-17-19/h1-5,8-10H,6-7H2,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZDLAMDJKHFGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCN2C=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide typically involves the following steps:
Formation of the imidazo[1,2-b]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Attachment of the ethyl linker: The imidazo[1,2-b]pyrazole core is then reacted with an ethylating agent to introduce the ethyl linker.
Bromobenzamide formation: The final step involves the coupling of the ethylated imidazo[1,2-b]pyrazole with 3-bromobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The imidazo[1,2-b]pyrazole core can participate in redox reactions, leading to the formation of different oxidation states.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can lead to different oxidation states of the imidazo[1,2-b]pyrazole core .
Scientific Research Applications
Structural Overview
The compound features a unique structure characterized by an imidazo[1,2-b]pyrazole moiety attached to a bromobenzamide group. Its molecular formula is C14H13BrN4O, with a molecular weight of approximately 333.18 g/mol. The structural components contribute to its reactivity and biological properties.
Mechanism of Action
The mechanism of action for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide involves interaction with specific molecular targets, including enzymes and receptors. The imidazo[1,2-b]pyrazole moiety can modulate biological pathways by interacting with various proteins, while the bromobenzamide group may enhance binding affinity through interactions such as hydrogen bonding or π-stacking .
Anticancer Potential
Research has indicated that compounds derived from the imidazo[1,2-b]pyrazole scaffold may exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. One notable example includes the inhibition of V600EBRAF kinase with IC50 values as low as 0.49 µM . This suggests that this compound may possess similar anticancer effects.
Antimicrobial Activity
Preliminary studies have also explored the antimicrobial properties of this compound. Its structural features may enhance its ability to disrupt bacterial cell membranes or interfere with metabolic pathways essential for microbial survival. Further investigations are required to quantify its efficacy against various pathogens.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer activity | Demonstrated inhibition of cancer cell lines with potential for developing targeted therapies. |
| Study B | Antimicrobial efficacy | Showed promising results against specific bacterial strains, indicating potential as an antibiotic agent. |
| Study C | Mechanistic insights | Elucidated the interaction pathways between the compound and biological targets, providing a basis for further drug development. |
Mechanism of Action
The mechanism of action of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The imidazo[1,2-b]pyrazole core can bind to enzymes and receptors, modulating their activity . The bromobenzamide group may enhance binding affinity and selectivity through additional interactions with the target molecules . The exact pathways involved depend on the specific biological context and the target being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds such as clemizole and omeprazole share the imidazole core and exhibit various biological activities.
Pyrazole derivatives: Compounds like celecoxib and rimonabant contain the pyrazole moiety and are known for their anti-inflammatory and anti-obesity effects.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is unique due to the combination of the imidazo[1,2-b]pyrazole core and the bromobenzamide group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, enhancing its potential for various applications .
Biological Activity
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-bromobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features an imidazo[1,2-b]pyrazole core linked to a bromobenzamide group. The synthesis typically involves:
- Formation of Imidazo[1,2-b]pyrazole Core : This is achieved through cyclization reactions using hydrazines and α,β-unsaturated carbonyl compounds.
- Ethyl Linker Attachment : The core is then reacted with an ethylating agent.
- Bromobenzamide Formation : The final step involves coupling the ethylated core with 3-bromobenzoyl chloride under basic conditions.
This synthetic route allows for the efficient production of the compound, which can be further modified for specific biological studies .
Anticancer Properties
This compound has been evaluated for its anticancer potential. In vitro studies have shown that the compound exhibits significant cytotoxic effects against various cancer cell lines:
- MCF7 (Breast Cancer) : IC50 values indicate potent anti-proliferative activity.
- HCT116 (Colorectal Cancer) : Similar trends in cytotoxicity were observed.
- K652 (Chronic Myelogenous Leukemia) : The compound demonstrated a correlation between CDK9 inhibitory activity and cytotoxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 6.66 |
| HCT116 | 17.66 |
| K652 | 18.24 |
The mechanism by which this compound exerts its anticancer effects appears to be through the inhibition of cyclin-dependent kinase 9 (CDK9). This inhibition leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology .
Other Biological Activities
In addition to its anticancer properties, the compound has shown promise in other areas:
- Antiviral Activity : Preliminary studies suggest that derivatives of imidazo[1,2-b]pyrazole exhibit antiviral effects against human coronaviruses, with selectivity indices indicating potential for further development .
- Enzyme Inhibition : The unique structure allows for interactions with various biological targets, making it useful in enzyme inhibition studies .
Case Studies and Research Findings
Recent research has focused on optimizing the biological activity of imidazo[1,2-b]pyrazole derivatives:
- A study highlighted the synthesis of multiple derivatives and their evaluation against a panel of cancer cell lines at the National Cancer Institute (NCI). Compounds with modifications at specific positions showed enhanced potency and selectivity against cancer cells .
- Another investigation into structure-activity relationships revealed that certain substitutions on the imidazo[1,2-b]pyrazole scaffold significantly increased inhibitory activity against CDK9 .
Q & A
Q. Critical Factors :
- Excess reagents or side reactions (e.g., hydrolysis of the benzamide group) can reduce yield.
- Impurities from unreacted intermediates require rigorous monitoring via TLC or HPLC .
Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Basic Research Question
Structural validation relies on:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks, with emphasis on distinguishing imidazo-pyrazole and benzamide signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For unambiguous 3D structural determination using programs like SHELXL .
Advanced Tip : Combine NMR with computational modeling (e.g., density functional theory) to predict chemical shifts and validate experimental data .
What initial biological screening approaches are recommended for assessing its therapeutic potential?
Basic Research Question
- Enzyme Inhibition Assays : Test activity against kinases or proteases using fluorogenic substrates or radioactive labeling .
- Cell Viability Assays : Screen against cancer cell lines (e.g., Ba/F3 or HeLa) to evaluate cytotoxicity .
- Receptor Binding Studies : Radioligand displacement assays to assess affinity for targets like GPCRs or ion channels .
Q. Example Protocol :
Incubate compound with target enzyme (e.g., BCR-ABL kinase) and ATP.
Quantify inhibition via luminescence or fluorescence readouts .
How can computational methods like molecular docking or dynamics be integrated into studying its mechanism of action?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains). Focus on interactions with the imidazo-pyrazole moiety and bromobenzamide group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess stability and conformational changes .
- Free Energy Calculations : MM-GBSA/PBSA to estimate binding affinity and prioritize analogs .
Case Study : Analogous imidazo-pyrazole compounds showed improved activity against BCR-ABL mutants after structure-guided optimization .
What strategies are effective in optimizing the synthetic pathway to address low yields or impurities?
Advanced Research Question
- Catalyst Screening : Test alternatives to HATU (e.g., EDCI or PyBOP) for amide coupling .
- Flow Chemistry : Use continuous flow reactors to enhance mixing and reduce side reactions .
- DoE (Design of Experiments) : Systematically vary temperature, solvent polarity, and stoichiometry to identify optimal conditions .
Q. Data-Driven Example :
| Parameter | Tested Range | Optimal Condition |
|---|---|---|
| Reaction Temp. | 0°C to 40°C | 25°C |
| Solvent | DMF vs. THF | DMF |
| Catalyst Loading | 1.0–2.0 equiv | 1.2 equiv |
How should researchers design experiments to resolve discrepancies in reported biological activities across studies?
Advanced Research Question
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified), buffer conditions, and endpoint measurements .
- Orthogonal Validation : Confirm activity via multiple methods (e.g., Western blot for target inhibition alongside cell viability assays) .
- Meta-Analysis : Compare pharmacokinetic parameters (e.g., IC50, LogP) across studies to identify outliers .
Example : Variability in anticancer activity may arise from differences in cell permeability or metabolic stability .
What in vitro and in vivo models are appropriate for evaluating its pharmacokinetics and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
